molecular formula C24H21FN4O4S B11203184 N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide

N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11203184
M. Wt: 480.5 g/mol
InChI Key: WMGSIKZHTZJBKG-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a benzyloxy group, a fluorophenyl group, and a sulfamoyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a halogenated pyrazole intermediate.

    Sulfamoylation: The sulfamoyl group can be introduced by reacting the intermediate with a sulfamoyl chloride in the presence of a base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvent, temperature, catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers, coatings, and nanomaterials.

    Biological Research: The compound can be used as a tool in biological studies to investigate cellular pathways, protein interactions, and other biological processes.

    Industrial Applications: The compound may find applications in various industrial processes, including catalysis, chemical synthesis, and material fabrication.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]-5-[(4-chlorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide
  • N-[4-(benzyloxy)phenyl]-5-[(4-bromophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide
  • N-[4-(benzyloxy)phenyl]-5-[(4-iodophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide

Uniqueness

The uniqueness of N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide lies in the presence of the fluorophenyl group, which imparts specific chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H21FN4O4S

Molecular Weight

480.5 g/mol

IUPAC Name

3-[(4-fluorophenyl)sulfamoyl]-5-methyl-N-(4-phenylmethoxyphenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C24H21FN4O4S/c1-16-22(24(28-27-16)34(31,32)29-20-9-7-18(25)8-10-20)23(30)26-19-11-13-21(14-12-19)33-15-17-5-3-2-4-6-17/h2-14,29H,15H2,1H3,(H,26,30)(H,27,28)

InChI Key

WMGSIKZHTZJBKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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